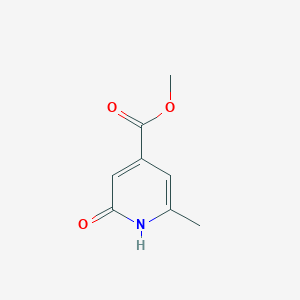
Methyl 2-hydroxy-6-methylisonicotinate
Übersicht
Beschreibung
Methyl 2-hydroxy-6-methylisonicotinate (MHMN) is a chemical compound that belongs to the family of pyridine derivatives. It has a CAS Number of 98491-78-2 and a molecular weight of 167.16 . The compound is solid at room temperature .
Physical And Chemical Properties Analysis
Methyl 2-hydroxy-6-methylisonicotinate is a solid at room temperature . It has a molecular weight of 167.16 .Wissenschaftliche Forschungsanwendungen
- Summary of the Application : Methyl 2-hydroxy-6-methylisonicotinate, also known as Methyl isonicotinate, is a patented 4-pyridyl carbonyl compound . It is a non-pheromone semiochemical that has been extensively studied for its potential in thrips pest management .
- Methods of Application or Experimental Procedures : The compound is used as a lure in combination with colored sticky traps for enhanced monitoring of thrips in greenhouses . It has the potential to be used for other thrips management strategies such as mass trapping, lure and kill, lure and infect, and as a behavioral synergist in conjunction with insecticides, in a range of indoor and outdoor crops .
- Results or Outcomes : Field and glasshouse trapping experiments, and wind tunnel and Y-tube olfactometer studies in several countries have demonstrated a behavioral response that results in increased trap capture of at least 12 thrips species, including the cosmopolitan virus vectors such as western flower thrips and onion thrips .
Safety And Hazards
The safety information available indicates that Methyl 2-hydroxy-6-methylisonicotinate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Eigenschaften
IUPAC Name |
methyl 2-methyl-6-oxo-1H-pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(8(11)12-2)4-7(10)9-5/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWGJLZPZYXSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556149 | |
| Record name | Methyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-6-methylisonicotinate | |
CAS RN |
98491-78-2 | |
| Record name | Methyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1315603.png)
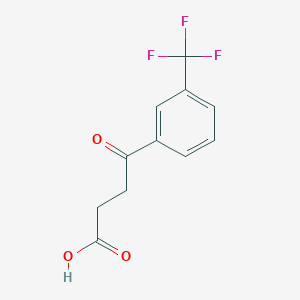
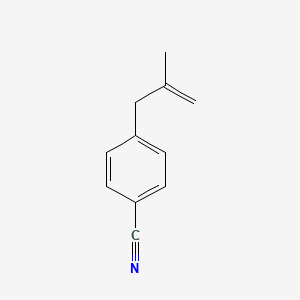
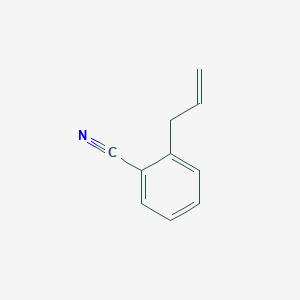
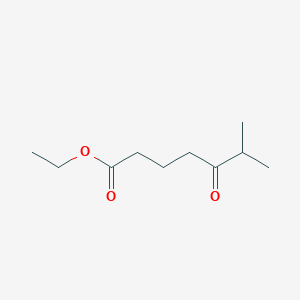
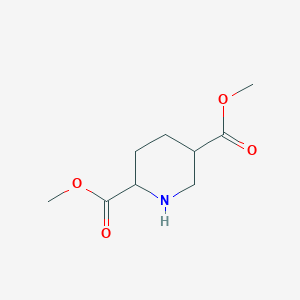
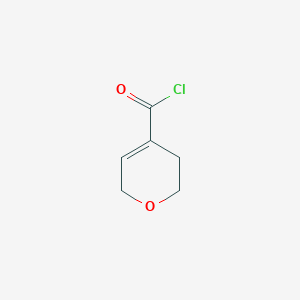
![Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1315619.png)
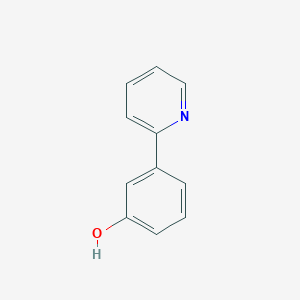
![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1315622.png)
![2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol](/img/structure/B1315623.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1315626.png)
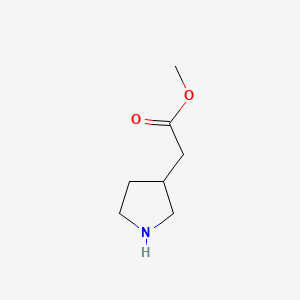
![1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315634.png)